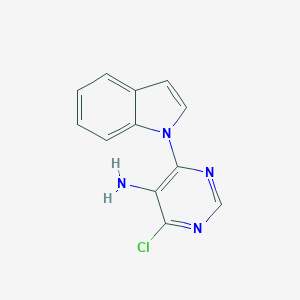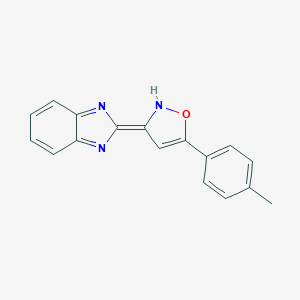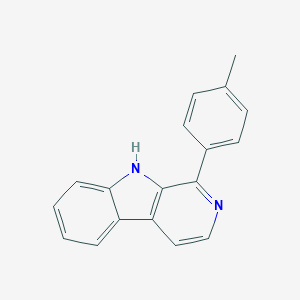
1-(4-methylphenyl)-9H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-9H-beta-carboline, also known as harmane, is a naturally occurring beta-carboline alkaloid found in various plants, including tobacco smoke. It has been studied extensively for its potential role in neurological disorders, including Parkinson's disease.
Wirkmechanismus
Harmane inhibits MAO by binding to the enzyme's active site and preventing the breakdown of dopamine. This inhibition leads to increased dopamine levels in the brain, which may provide neuroprotective effects. Harmane has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Harmane has been shown to have various biochemical and physiological effects. In addition to its inhibition of MAO, 1-(4-methylphenyl)-9H-beta-carboline has been shown to inhibit the activity of other enzymes, including acetylcholinesterase and tyrosine hydroxylase. Harmane has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methylphenyl)-9H-beta-carboline in lab experiments is its ability to inhibit MAO and increase dopamine levels, which may provide neuroprotective effects in Parkinson's disease. However, one limitation is the potential for 1-(4-methylphenyl)-9H-beta-carboline to interact with other enzymes and proteins, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
For research include the potential use of 1-(4-methylphenyl)-9H-beta-carboline as a therapeutic agent for neurological disorders and as a biomarker for tobacco smoke exposure.
Synthesemethoden
1-(4-methylphenyl)-9H-beta-carboline can be synthesized through various methods, including the Pictet-Spengler reaction, Fischer indole synthesis, and Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of a tryptamine and an aldehyde or ketone in the presence of a Lewis acid catalyst. The Fischer indole synthesis involves the reaction of an aryl hydrazine with an aldehyde or ketone in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the cyclization of an N-acyl-α-amino acid with a halogenated aromatic compound in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-9H-beta-carboline has been studied extensively for its potential role in neurological disorders, including Parkinson's disease. Harmane has been found to inhibit monoamine oxidase (MAO), an enzyme that breaks down dopamine in the brain. This inhibition leads to increased dopamine levels and may provide neuroprotective effects in Parkinson's disease. Harmane has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Eigenschaften
Molekularformel |
C18H14N2 |
|---|---|
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C18H14N2/c1-12-6-8-13(9-7-12)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18/h2-11,20H,1H3 |
InChI-Schlüssel |
GGJSVCXTVPWRBQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC=CC3=C2NC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)
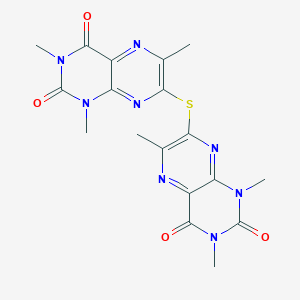
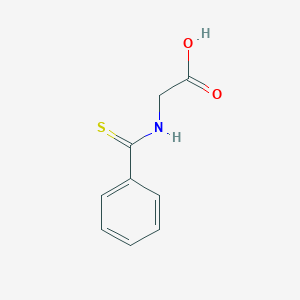
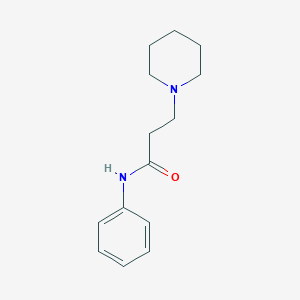
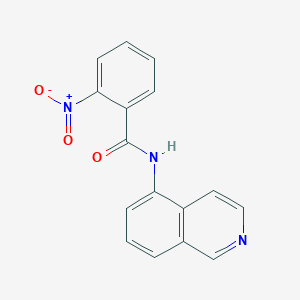
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
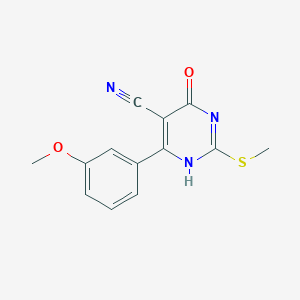
![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
